Aluminum tri-iso-propoxide

Description

Overview of Aluminum Tri-iso-propoxide as a Versatile Chemical Reagent

This compound is a colorless solid that is commercially available and widely utilized in organic synthesis. wikipedia.org In the solid state, it primarily exists as a tetramer, Al₄(μ-O-i-Pr)₄(O-i-Pr)₈, featuring a central octahedral aluminum atom and three tetrahedral aluminum centers. wikipedia.org This oligomeric nature can influence its reactivity, with evidence suggesting that the tetrameric cluster disaggregates to more reactive trimeric or monomeric species under reaction conditions. wikipedia.orgpsu.edu

Its utility stems from its character as a Lewis acid and its ability to participate in hydride transfer reactions. This dual reactivity makes it a key player in several name reactions, including the Meerwein-Ponndorf-Verley (MPV) reduction, the Oppenauer oxidation, and the Tishchenko reaction. wikipedia.orgcommonorganicchemistry.com Beyond these classical transformations, it serves as an efficient initiator for the ring-opening polymerization of cyclic esters and as a precursor for the synthesis of high-purity alumina (B75360) and other advanced materials. wikipedia.orgpsu.ac.th

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₉H₂₁AlO₃ | wikipedia.org |

| Molar Mass | 204.24 g/mol | wikipedia.orgnih.gov |

| Appearance | White solid | commonorganicchemistry.com |

| Melting Point | 128–133 °C | commonorganicchemistry.com |

| Boiling Point | 135 °C @ 10 Torr | wikipedia.org |

| Density | 1.035 g/cm³ | wikipedia.org |

| Solubility | Soluble in alcohols, benzene (B151609), toluene (B28343) |

| CAS Number | 555-31-7 | commonorganicchemistry.com |

This table is interactive. You can sort and filter the data.

Historical Perspectives in Organoaluminum Chemistry

The journey of organoaluminum compounds began in the 19th century, with the first synthesis of an organoaluminum compound, diethylaluminum iodide, reported in 1859. acs.org However, these compounds remained largely a curiosity until the mid-20th century. acs.org The pivotal work of Karl Ziegler and his colleagues in the 1950s on the direct synthesis of trialkylaluminums and their subsequent application in olefin polymerization marked a turning point, earning Ziegler the Nobel Prize and catapulting organoaluminum chemistry to the forefront of industrial and academic research. researchgate.net

This compound itself was first reported in 1899 in the master's thesis of Russian chemist Vyacheslav Tishchenko. wikipedia.org Its catalytic prowess was soon recognized, initially in the Tishchenko reaction for converting aldehydes into esters. wikipedia.org By 1925, its role as a reducing agent was independently discovered by Hans Meerwein and Albert Verley, leading to the development of the Meerwein-Ponndorf-Verley reduction. wikipedia.org The reverse reaction, the Oppenauer oxidation, further solidified the importance of aluminum alkoxides in synthetic chemistry. wikipedia.org

Significance in Modern Synthetic and Materials Science Disciplines

The significance of this compound in contemporary science is broad and impactful. In synthetic organic chemistry, it remains a reagent of choice for the chemoselective reduction of aldehydes and ketones, particularly for substrates sensitive to other reducing agents. rsc.org The Oppenauer oxidation provides a mild method for the selective oxidation of secondary alcohols. aip.org

Table 2: Key Applications of this compound in Organic Synthesis

| Reaction | Role of Al(O-i-Pr)₃ | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Meerwein-Ponndorf-Verley (MPV) Reduction | Catalyst and hydride source | Aldehydes, Ketones | Alcohols | wikipedia.orgrsc.org |

| Oppenauer Oxidation | Catalyst | Secondary Alcohols | Ketones | wikipedia.orgaip.org |

| Tishchenko Reaction | Catalyst | Aldehydes | Esters | wikipedia.org |

| Ring-Opening Polymerization | Initiator | Cyclic esters (e.g., lactide, caprolactone) | Polyesters | wikipedia.orgpsu.ac.th |

This table is interactive. You can sort and filter the data.

In the realm of materials science, this compound is a critical precursor for the synthesis of aluminum oxide (alumina, Al₂O₃) through sol-gel processes. jyu.fi This method allows for the creation of high-purity alumina nanoparticles, thin films, and mesoporous materials with controlled structural properties. jyu.fibohrium.com These materials find applications as catalysts, catalyst supports, and in ceramics. bohrium.com Furthermore, its use in Atomic Layer Deposition (ALD) is gaining traction as a safer and more cost-effective alternative to pyrophoric precursors like trimethylaluminum (B3029685) for depositing high-quality alumina thin films. aip.orgresearchgate.net

Emerging Research Frontiers for this compound

Current research is actively expanding the utility of this compound into new and innovative areas, focusing on sustainability, efficiency, and novel applications.

One significant frontier is its use in green chemistry . Researchers are exploring its catalytic potential in the copolymerization of epoxides with carbon dioxide (CO₂) to produce polycarbonates. psu.edu This process utilizes a greenhouse gas as a C1 building block, offering a more sustainable route to valuable polymers. psu.edu High yields of poly(ether-carbonates) have been achieved using this compound as an inexpensive and easy-to-handle catalyst. psu.edursc.org

The development of heterogenized catalysts is another active area. By grafting this compound onto solid supports like mesoporous silica (B1680970) (SiO₂), titania (TiO₂), or alumina (γ-Al₂O₃), researchers aim to combine the high activity of the homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation and recyclability. rsc.orgresearchgate.net These supported catalysts have shown excellent stability and activity in H-transfer reduction reactions. rsc.org Recent work has also focused on modifying the support surface, for instance with magnesium oxide (MgO), to further enhance catalytic performance. rsc.org

In asymmetric synthesis , chiral ligands are being used in conjunction with this compound to create catalysts for enantioselective reductions. For example, the in-situ preparation of a catalyst from this compound and (R)-binaphthol has been shown to effect the asymmetric borane (B79455) reduction of prochiral ketones to chiral alcohols with high yields and enantiomeric excesses. researchgate.net

The synthesis of advanced porous materials with tailored properties is also a key research direction. This compound is used as an aluminum source in the sol-gel synthesis of mesoporous aluminas and aluminosilicates, such as Al-SBA-15. bohrium.combohrium.comacs.org By controlling synthesis conditions, materials with high surface areas and tunable pore sizes can be produced for applications in adsorption and catalysis. bohrium.comacs.org

Finally, its role as a precursor in advanced deposition techniques like Atomic Layer Deposition (ALD) continues to be an important frontier. Research is focused on optimizing ALD processes using this compound with various oxidizing agents (e.g., water, ozone, plasma) to produce high-quality alumina films for electronics and other high-tech applications under safer and more economical conditions. aip.orgjyu.firesearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C9H21AlO3 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

tri(propan-2-yloxy)alumane |

InChI |

InChI=1S/3C3H7O.Al/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

SMZOGRDCAXLAAR-UHFFFAOYSA-N |

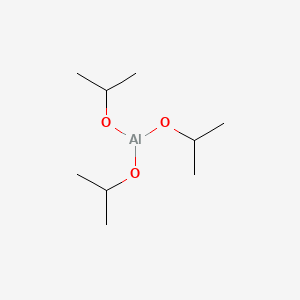

Canonical SMILES |

CC(C)O[Al](OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation of Aluminum Tri Iso Propoxide

Traditional Laboratory and Industrial Synthesis Routes

The preparation of aluminum tri-iso-propoxide has been established through several conventional methods, primarily involving the reaction of aluminum with isopropyl alcohol or the use of aluminum halides as starting materials.

Direct Reaction of Aluminum Metal with Isopropyl Alcohol

2 Al + 6 iPrOH → 2 Al(O-i-Pr)₃ + 3 H₂ wikipedia.org

To facilitate this reaction, which can otherwise be slow to initiate due to the passivating oxide layer on the aluminum surface, a catalyst is typically employed. youtube.com Historically, mercury(II) chloride has been widely used. chemeurope.comprepchem.com The mercury(II) chloride reacts with aluminum to form an amalgam, which disrupts the protective oxide layer and exposes fresh, reactive aluminum metal. youtube.comyoutube.com A small amount of iodine is also sometimes added to help initiate the reaction. wikipedia.orgyoutube.com

The process generally involves heating a mixture of aluminum (in the form of turnings, wire, or foil), anhydrous isopropyl alcohol, and the catalyst under reflux. prepchem.com The reaction is exothermic and can become vigorous, often requiring initial heating to start, followed by cooling to control the rate of hydrogen evolution. prepchem.com Once the initial vigorous reaction subsides, the mixture is typically refluxed for several hours to ensure the complete dissolution of the aluminum. prepchem.com

Industrially, routes that avoid the use of mercury are preferred. wikipedia.org Alternative catalysts that have been reported include aluminum chloride (AlCl₃), iodine (I₂), and copper(II) chloride (CuCl₂). guidechem.com One approach involves using high-purity aluminum flakes and isopropyl alcohol with this compound itself acting as a catalyst. guidechem.com

Table 1: Comparison of Catalysts in Direct Synthesis

| Catalyst | Typical Conditions | Purity Achieved | Notes |

|---|---|---|---|

| Mercury(II) Chloride (HgCl₂) | Reflux with isopropyl alcohol | High, but potential mercury contamination | Effective but toxic; its use is diminishing. wikipedia.org |

| Iodine (I₂) | Often used with HgCl₂ or alone | Good | Helps initiate the reaction by disrupting the oxide layer. youtube.com |

| Aluminum Chloride (AlCl₃) | Heated with reactants | High | Avoids heavy metal contamination. guidechem.com |

Synthesis from Aluminum Halides and Isopropyl Alcohol

An alternative route to this compound starts from aluminum halides, most commonly aluminum chloride (AlCl₃). wikipedia.org This method involves reacting aluminum chloride with isopropyl alcohol, as shown in the following equation:

AlCl₃ + 3 iPrOH → Al(O-i-Pr)₃ + 3 HCl wikipedia.org

A key challenge in this synthesis is the removal of the hydrogen chloride (HCl) byproduct, which is a corrosive gas. nih.gov One common technique to address this is to introduce dry ammonia (B1221849) into the reaction mixture. The ammonia reacts with the HCl to form solid ammonium (B1175870) chloride (NH₄Cl), which precipitates out of the solution and can be removed by filtration. nih.gov The reaction is often carried out in a solvent such as benzene (B151609). nih.gov Another approach involves the reaction of anhydrous aluminum chloride with sodium isopropoxide, which yields this compound and sodium chloride. sciencemadness.org

Refinement of Purification and Isolation Techniques

Achieving high purity is crucial for many applications of this compound, particularly in the synthesis of high-purity alumina (B75360). mdpi.comresearchgate.net Distillation techniques are central to its purification.

Azeotropic Distillation for Solvent Removal

In syntheses where a solvent like benzene or toluene (B28343) is used, or to remove byproducts such as liberated isopropanol (B130326), azeotropic distillation is an effective technique. cdnsciencepub.comasianpubs.org For example, in the reaction of aluminum isopropoxide with other compounds, the isopropanol formed can be removed as an azeotrope with benzene, driving the reaction to completion. cdnsciencepub.comasianpubs.org This method is particularly useful for separating components with close boiling points by forming a constant boiling point mixture.

Vacuum Distillation for High Purity Product

Vacuum distillation is the primary method for obtaining high-purity this compound. researchgate.net By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. The crude product, after the initial reaction and removal of excess solvent, is heated under vacuum. prepchem.com

Fractions are collected at specific temperature and pressure ranges. For instance, this compound can be distilled at 130–140 °C under a pressure of 0.01 MPa or 132-136 °C at 0.1 to 3 mm Hg. mdpi.cominstitut-seltene-erden.de This process effectively separates the volatile product from non-volatile impurities, such as unreacted aluminum, catalysts, and side products. procurementresource.comresearchgate.net Repeated vacuum distillation can further enhance purity, with some processes achieving levels as high as 99.999%. guidechem.comresearchgate.net

Table 2: Vacuum Distillation Parameters for this compound

| Pressure | Boiling Point Range (°C) | Source |

|---|---|---|

| 7 mm Hg | 130-140 | prepchem.com |

| 12 mm Hg | 140-150 | prepchem.com |

| 5 mm Hg | 140-150 | chemeurope.com |

| 0.01 MPa (approx. 75 mm Hg) | 130-140 | mdpi.com |

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are more sustainable and environmentally benign.

One green approach focuses on catalysis. Instead of using toxic heavy metal catalysts like mercury(II) chloride, alternative, less hazardous catalysts are employed. A notable innovation is the use of the reaction mass from a previous synthesis to catalyze a new batch. google.com This recycled catalyst, containing active alkoxide species, eliminates the need for external, often toxic, catalysts and reduces waste. google.com

Another strategy involves a dual initiator system of tri-n-propyl aluminum and this compound, which avoids traditional metal salt catalysts altogether. This method proceeds in two stages: a low-temperature initiation phase followed by a higher-temperature propagation phase, resulting in a product with purity exceeding 99.99% without catalyst contamination.

Control of Product Morphology and Particle Size during Synthesis

The morphology and particle size of aluminum-based materials derived from this compound are critical properties that dictate their performance in various applications, such as catalysis, ceramics, and advanced materials. preprints.org Precise control over these characteristics is achieved by manipulating the synthesis parameters during the conversion of this compound into subsequent products, primarily through hydrolysis and sol-gel processes. researchgate.netosti.gov The key factors influencing the final structure include reactant ratios, the use of structure-directing agents, solvent conditions, and thermal treatment. arxiv.org

The hydrolysis of this compound is a fundamental step where morphology can be tailored. The molar ratio of water to the aluminum alkoxide precursor is a dominant factor. Studies have shown that varying this ratio directly impacts the structure of the resulting hydrated alumina particles. For instance, at a low water-to-aluminum isopropoxide (AIP) molar ratio of 2, the hydrolysis process leads to the formation of agglomerates composed of densely-packed, small, platelet-like particles. Increasing the molar ratio to 3 promotes the development of a lath-like morphology, which transforms into a rod-like structure when the ratio is further increased to 5. This morphological evolution is attributed to the solvent-scarce conditions at lower water concentrations, which control the hydrolysis and condensation rates of the primary particles. In contrast, a large excess of water (a ratio greater than 20) can lead to rapid, uncontrolled hydrolysis, resulting in an indistinct morphology.

A study focusing on the synthesis of high-purity alumina via the hydrolysis of this compound demonstrated that the particle size of the final calcined alumina could be precisely controlled. mdpi.comnih.gov By optimizing the dropwise addition of water during hydrolysis at 85 °C, followed by calcination, nanosized alumina powders with uniform morphology and particle sizes ranging from 274 to 832 nm were produced. mdpi.comnih.gov The average particle size was found to initially decrease and then increase as the molar ratio of water to aluminum isopropoxide was raised. A 1:4 molar ratio yielded a narrow particle size distribution with an average of 247 nm, while a 1:5 ratio resulted in an average particle size of 432 nm. mdpi.com

The use of surfactants and templates in sol-gel synthesis provides another effective strategy for morphological control. These agents act as structure-directing agents, creating organized mesoporous structures. For example, Pluronic P123, a triblock copolymer, has been used as a template with aluminum isopropoxide as the precursor to synthesize organized mesoporous alumina with hierarchical structures. preprints.orgmdpi.com Similarly, cetyltrimethylammonium bromide (CTAB) has been employed to produce wormhole-like morphologies. The choice of surfactant can significantly alter the textural properties; alumina prepared with CTAB showed a surface area of 421 m²/g and a pore diameter of 6.3 nm, whereas using stearic acid resulted in a surface area of 650 m²/g and a pore diameter of 2.9 nm.

Other process parameters, such as temperature and the choice of solvent, also play a crucial role. arxiv.orgmdpi.com In the vapor-phase synthesis of alumina nanoparticles from this compound, the precursor concentration and reaction medium are key factors in controlling particle size. jst.go.jp In sol-gel processes, additives like citric acid can influence the final structure, leading to spongy morphologies with high surface areas. The aging step within the sol-gel process has also been identified as having a significant influence on the microstructure of the resulting particles. researchgate.net

The following table summarizes research findings on the control of morphology and particle size in materials synthesized from this compound.

| Synthesis Method | Key Parameters Varied | Resulting Material | Observed Morphology | Particle/Feature Size | Reference |

|---|---|---|---|---|---|

| Hydrolysis & Calcination | Molar ratio of H₂O to this compound (1:4) | High-Purity Alumina | Uniform, Nanosized | 247 nm (average) | mdpi.com |

| Hydrolysis & Calcination | Molar ratio of H₂O to this compound (1:5) | High-Purity Alumina | Uniform, Nanosized | 432 nm (average) | mdpi.com |

| Hydrolysis | Molar ratio of H₂O to Aluminum Alkoxide (2:1) | Hydrated Alumina | Agglomerates of platelets | Not Specified | |

| Hydrolysis | Molar ratio of H₂O to Aluminum Alkoxide (3:1) | Hydrated Alumina | Lath-like | Not Specified | |

| Hydrolysis | Molar ratio of H₂O to Aluminum Alkoxide (5:1) | Hydrated Alumina | Rod-like | Not Specified | |

| Sol-Gel | Surfactant: CTAB | Mesoporous Alumina | Wormhole-like | 6.3 nm (pore diameter) | |

| Sol-Gel | Surfactant: Stearic Acid | Mesoporous Alumina | Wormhole-like | 2.9 nm (pore diameter) | |

| Sol-Gel | Template: Pluronic P123 | Mesoporous Alumina | Organized hierarchical structure | Not Specified | preprints.orgmdpi.com |

| Sol-Gel | Additive: Citric Acid | Mesoporous Alumina | Spongy structure | 5.34 nm (pore size) |

Structural Elucidation and Aggregation Dynamics of Aluminum Tri Iso Propoxide

Oligomeric Forms and Their Interconversion in Solution

In solution, aluminum tri-iso-propoxide exists in a dynamic equilibrium between several oligomeric forms, primarily trimers and tetramers. researchgate.net The specific state and degree of association are influenced by factors such as the solvent, concentration, temperature, and the "age" of the sample, which refers to the time since its preparation. researchgate.netiaea.org

The most stable and commonly cited form of this compound is a tetramer, with the formula Al₄(OⁱPr)₁₂. capes.gov.brnih.gov In the solid state, X-ray diffraction has confirmed this tetrameric structure, which features a central six-coordinate aluminum atom bonded to three [Al(OⁱPr)₄]⁻ groups through bridging isopropoxide ligands. capes.gov.br The core of this structure consists of a central AlO₆ octahedron and three peripheral AlO₄ tetrahedra. researchgate.net

Freshly prepared, distilled this compound often exists as a liquid trimer, which slowly converts to the more stable, solid tetrameric form upon standing. iaea.orgnih.govnih.gov This aging process establishes a pseudo-binary system of trimer and tetramer species. researchgate.net The equilibrium between these forms is dynamic; for instance, heating the solid tetramer can convert it back to the liquid trimer. sciencemadness.org Studies have shown that both the trimeric and tetrameric forms are effective catalysts in reactions like the Meerwein-Ponndorf-Verley reduction. sciencemadness.org

The interconversion between these oligomers involves the rapid exchange of bridging and terminal isopropoxy groups, a process that can be observed using NMR spectroscopy. researchgate.net The tendency for aluminum to achieve higher coordination numbers can even lead to further polymerization upon prolonged storage. researchgate.netresearchgate.net

While the tetramer and trimer are the dominant species, evidence suggests the existence of more reactive, coordinatively unsaturated monomeric species in solution. rsc.org Although likely present in very low concentrations and transient in nature, these monomers are believed to be the active species in certain reactions, such as ring-opening polymerizations. rsc.org The high reactivity is attributed to the rearrangement of the stable tetramer into more reactive, smaller oligomers, which can then fragment further into the highly active monomeric species during the course of a reaction. rsc.org The complex equilibria between these various oligomeric states in solution can make the precise identification of the catalytically active sites challenging.

Tetrameric and Trimeric Aggregates

Spectroscopic Characterization of Structural Features

Spectroscopic techniques are indispensable for probing the complex structures and dynamic equilibria of this compound in solution and the solid state. NMR and IR spectroscopy, in particular, provide detailed insights into the coordination environments of the aluminum atoms and the nature of the isopropoxide ligands.

Multinuclear NMR spectroscopy is a powerful tool for characterizing the different aluminum and ligand environments within the oligomeric structures.

²⁷Al-NMR: This technique is highly sensitive to the coordination number of the aluminum atom. In the tetrameric structure of Al₄(OⁱPr)₁₂, two distinct aluminum environments are present: a central, six-coordinate (octahedral) aluminum and three peripheral, four-coordinate (tetrahedral) aluminum atoms. nih.govrsc.org High-resolution solid-state ²⁷Al MAS NMR experiments can distinguish these different coordination environments. nih.gov In solution, ²⁷Al-NMR spectra can be used to monitor the rearrangement of the stable tetramer into more reactive oligomers, which is indicated by changes in the chemical shifts. rsc.orgresearchgate.net

¹H-NMR: Proton NMR provides detailed information about the isopropoxide ligands. In the tetrameric structure, there are both terminal and bridging isopropoxide groups, which can give rise to distinct signals. For instance, the ¹H NMR spectrum of the tetramer may show two separate septets for the non-equivalent methine protons of the isopropoxy groups. iaea.org Dynamic processes, such as the interchange between bridging and terminal ligands, can be studied by observing changes in the NMR spectra with temperature. scribd.com At low temperatures, the rotation of bridging isopropoxide groups may be restricted, leading to more complex spectra. researchgate.net

¹³C-NMR: Carbon-13 NMR complements ¹H-NMR by providing information on the carbon framework of the isopropoxide ligands. Similar to proton NMR, it can distinguish between the different types of carbon environments in the terminal and bridging groups. nih.govresearchgate.net

A summary of representative NMR data is presented below:

Table 1: Representative NMR Data for this compound Oligomers| Nucleus | Species/Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Tetramer (methine protons) | 4.53, 4.23 | Septet | iaea.org |

| ¹H | Tetramer (methyl protons) | 1.32 | Doublet | znaturforsch.com |

| ¹H | Trimer (in pyridine) | - | Complex | scribd.com |

Infrared spectroscopy is used to analyze the vibrational modes of the molecule, providing insight into the Al-O and C-O bonds within the structure. The positions of these bands can help distinguish between terminal and bridging alkoxide groups. nih.gov

The IR spectrum of this compound shows characteristic absorption bands:

ν(C-O) vibrations: The stretching vibration of the C-O bond in a bridging isopropoxy group typically appears around 1023 cm⁻¹. znaturforsch.com

ν(Al-O) vibrations: The Al-O stretching vibrations are found in the lower frequency region, for example, at 943, 905, 831, and 765 cm⁻¹. znaturforsch.com The C-O-Al bond stretch is often observed in the 1030-1080 cm⁻¹ range. researchgate.net

Ligand vibrations: Bands corresponding to the isopropyl groups, such as C-H deformation, are also present. The disappearance of bands at 7.25 µm and 7.35 µm (approx. 1379 and 1361 cm⁻¹) can indicate the reaction of the isopropoxide groups. cdnsciencepub.com

Changes in the IR spectrum can signal structural transformations. For example, hydrolysis of the compound is indicated by the appearance of a broad band for O-H groups between 2800 and 4000 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1023 | ν(C-O) of bridging isopropoxy | znaturforsch.com |

| 1030-1080 | ν(C-O-Al) | researchgate.net |

| 765, 831, 905, 943 | ν(Al-O) | znaturforsch.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al-NMR, 1H-NMR)

Computational and Theoretical Investigations of Molecular Structure

Computational methods, particularly density functional theory (DFT), have been employed to investigate the molecular structure, stability, and reactivity of this compound and its aggregates. researchgate.net These theoretical studies provide valuable insights that complement experimental findings.

Theoretical investigations have been used to model the structure of the trimeric and tetrameric forms, confirming the geometries suggested by spectroscopic and diffraction data. acs.orgnih.gov For example, DFT calculations have been performed on the methoxy (B1213986) analogue of related trimetallic aluminum complexes to gain insight into reaction mechanisms. nih.gov

Furthermore, computational studies have explored the role of this compound as an initiator in ring-opening polymerizations. researchgate.net These studies analyze the influence of the alkoxide structure on the initiation activity and mechanism, predicting transition states and reaction pathways. researchgate.net For instance, a unique penta-coordinate aluminum transition state has been proposed as a key intermediate in the initiation step of lactone polymerization. researchgate.net Such theoretical models are crucial for understanding how the oligomeric state of the initiator affects the polymerization process.

First-principle NMR calculations have also been used to support the interpretation of experimental ²⁷Al SSNMR data, helping to assign specific coordination environments in complex structures. rsc.org By modeling the structures and predicting their properties, computational chemistry provides a deeper understanding of the relationship between the molecular architecture of this compound and its chemical function.

Density Functional Theory (DFT) for Geometries and Electronic States

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic structures of aluminum alkoxides. nih.gov These calculations provide insights into the geometries of various oligomers and the nature of the aluminum-oxygen bonds that define their frameworks.

For this compound, structural analysis has confirmed a tetrameric structure in the crystalline state. wikipedia.org This structure, with the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃, features a central, six-coordinate (octahedral) aluminum atom bonded to three surrounding four-coordinate (tetrahedral) aluminum centers through bridging isopropoxide ligands. wikipedia.org DFT calculations are employed to optimize such geometries and analyze their corresponding energies, confirming the stability of these complex arrangements. nih.govresearchgate.net

DFT studies have also been instrumental in elucidating reaction mechanisms involving this compound. For instance, in the ring-opening polymerization of cyclic esters like lactide, DFT calculations confirm a coordination-insertion mechanism. researchgate.net The calculations model intermediate states, including transition states, to map out the energy profile of the reaction. nih.govresearchgate.net This includes modeling the initial deaggregation of the this compound trimer (A₃) and tetramer (A₄) upon the addition of the monomer. researchgate.net Furthermore, combined experimental and theoretical studies on atomic layer deposition (ALD) use DFT to understand the adsorption and dissociation of the precursor on surfaces, revealing that the formation of the alumina (B75360) film primarily occurs through ligand exchange reactions. researchgate.net

| Computational Method | System Studied | Key Findings | Reference(s) |

| DFT | Ring-Opening Polymerization of Lactide with Al(O-i-Pr)₃ | Confirmed a coordination-insertion mechanism; modeled the deaggregation of trimeric and tetrameric forms in the presence of the monomer. | researchgate.net |

| DFT | Ring-Opening Polymerization of ε-Caprolactone and L-Lactide | Modeled reaction intermediates and transition states to understand reaction pathways and activation barriers for aluminum complexes. | nih.gov |

| DFT | Atomic Layer Deposition (ALD) of Al₂O₃ using Al(O-i-Pr)₃ | Investigated precursor adsorption and dissociation on surfaces; determined that film formation occurs via ligand exchange with water. | researchgate.net |

Modeling of Aggregation Equilibria and Enthalpies

This compound exists in an equilibrium between different aggregation states, primarily the trimer and the tetramer. nih.govresearchgate.net The liquid form is considered trimeric, and it slowly solidifies into the more stable tetrameric white solid. nih.gov This equilibrium is dynamic and crucial for its application, as the reactivity of the alkoxide is often dependent on the dissociation of these larger clusters into more active species. acs.org

In solution, particularly in solvents like toluene (B28343), the trimeric (A₃) and tetrameric (A₄) aggregates are known to exist. researchgate.net The addition of coordinating species, such as cyclic monomers, can shift this equilibrium by promoting the dissociation of the oligomers. researchgate.netacs.org For example, studies have shown that lactide can induce the complete deaggregation of both trimer and tetramer into monomeric species that are solvated by the reactant. researchgate.net

Modeling this equilibrium involves understanding the relative stabilities of the different oligomers and the energetic costs of their interconversion or dissociation. While DFT calculations can provide the geometries and relative energies of these states, specific experimental thermodynamic values for the aggregation enthalpies are not extensively documented in readily available literature. The equilibrium is generally understood qualitatively, with the tetramer being the more thermodynamically stable form at room temperature in the solid state.

| Oligomer | Typical State | Structural Features | Relative Stability | Reference(s) |

| Trimer (A₃) | Liquid / In Solution | A cyclic or planar structure with bridging alkoxide groups. | Less stable than the tetramer; exists in equilibrium. | nih.govresearchgate.net |

| Tetramer (A₄) | Crystalline Solid | A central octahedral Al atom linked to three tetrahedral Al atoms via bridging alkoxide groups. | The most stable form in the solid state at room temperature. | wikipedia.orgnih.govwiley.com |

Mechanistic Investigations of Reactions Catalyzed by Aluminum Tri Iso Propoxide

Meerwein-Ponndorf-Verley (MPV) Reduction Reaction Mechanisms

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. minia.edu.egwikipedia.org The reaction utilizes aluminum tri-iso-propoxide as a catalyst and a sacrificial alcohol, typically isopropanol (B130326), as the hydride source. chemistnotes.commychemblog.com A key advantage of the MPV reduction is its mild reaction conditions and high selectivity for carbonyl groups, leaving other reducible functional groups like carbon-carbon double or triple bonds unaffected. minia.edu.egchemistnotes.com

The cornerstone of the MPV reduction mechanism is a six-membered cyclic transition state. chemistnotes.commychemblog.com The catalytic cycle is believed to proceed through the following steps:

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the Lewis acidic aluminum center of the this compound. minia.edu.egwikipedia.org This coordination activates the carbonyl group, increasing the electrophilicity of its carbon atom. vaia.comchemistnotes.com

Hydride Transfer: A hydride ion is transferred from the α-carbon of an isopropoxide ligand to the activated carbonyl carbon. vaia.commychemblog.com This transfer occurs via a concerted, pericyclic mechanism within the confines of a six-membered ring structure involving the aluminum atom, the oxygen from the isopropoxide, the α-carbon and the hydride being transferred, and the carbonyl carbon and oxygen of the substrate. minia.edu.egwikipedia.org

Product Release: Following the hydride transfer, the newly formed aluminum alkoxide of the product alcohol is generated, along with a molecule of acetone (B3395972) from the original isopropoxide ligand. chemistnotes.com

Catalyst Regeneration: An alcohol molecule from the solvent (isopropanol) displaces the product alkoxide from the aluminum center, regenerating the catalyst and releasing the final alcohol product. minia.edu.egchemistnotes.com

This cyclic transition state is crucial for the reaction's efficiency and selectivity, precisely orienting the hydride donor and acceptor for the transfer. researchgate.net

The MPV reduction is a reversible process, and its outcome is governed by the thermodynamic properties of the reactants and products. minia.edu.egmychemblog.com The equilibrium can be represented as:

Ketone + Isopropanol ⇌ Alcohol + Acetone

The reaction is driven in the forward direction (reduction) by using isopropanol in large excess, which acts as both the hydride source and the solvent. mychemblog.com The continuous removal of the low-boiling acetone byproduct from the reaction mixture is a common strategy to shift the equilibrium towards the formation of the desired alcohol product. mychemblog.comsemanticscholar.org Each step in the catalytic cycle is reversible, and the reaction favors the formation of the most thermodynamically stable alcohol product. minia.edu.egmychemblog.com

While detailed kinetic data for the hydride transfer itself is complex due to the catalyst's aggregation state, the rate is influenced by the nature of the carbonyl substrate. Aldehydes are generally reduced faster than ketones, providing a basis for the reaction's chemoselectivity. minia.edu.eg Recent studies have also explored various metal alkoxides, finding that the electronegativity of the metal center can influence reaction rates. semanticscholar.orgresearchgate.net

Detailed Analysis of the Six-Membered Cyclic Transition State

Oppenauer Oxidation Reaction Mechanisms

The Oppenauer oxidation is the reverse of the Meerwein-Ponndorf-Verley reduction, providing a gentle method to oxidize secondary alcohols to ketones. chemistnotes.comwikipedia.org The reaction employs this compound as the catalyst in the presence of an excess of a ketone, such as acetone, which acts as the hydride acceptor. name-reaction.combyjus.com

The mechanism mirrors the MPV reduction but in the opposite direction:

Alkoxide Exchange: The substrate alcohol coordinates to the aluminum center and displaces one of the isopropoxide groups, forming an aluminum alkoxide of the substrate and releasing isopropanol. chemistnotes.comname-reaction.com

Complex Formation: The hydride acceptor (acetone) then coordinates to the aluminum alkoxide intermediate. wikipedia.orgbyjus.com

Hydride Transfer: This is the key step where a hydride is transferred from the α-carbon of the substrate alkoxide to the carbonyl carbon of acetone through a similar six-membered cyclic transition state as seen in the MPV reduction. wikipedia.orgbyjus.comjk-sci.com

Product Formation: The transfer results in the formation of the desired ketone and this compound, which is regenerated for the next catalytic cycle. name-reaction.com

The equilibrium is shifted toward the oxidation product by using a large excess of the hydride acceptor (acetone). wikipedia.orgbyjus.com The Oppenauer oxidation is highly selective for secondary alcohols and is particularly useful for substrates that are sensitive to acid or other harsh oxidizing agents. wikipedia.orgbyjus.com

| Reaction | Catalyst | Substrate | Reagent | Product | Key Mechanistic Feature |

| MPV Reduction | This compound | Ketone/Aldehyde | Isopropanol (hydride donor) | Alcohol | Six-membered cyclic transition state for hydride transfer. minia.edu.egchemistnotes.commychemblog.com |

| Oppenauer Oxidation | This compound | Secondary Alcohol | Acetone (hydride acceptor) | Ketone | Reverse of MPV; six-membered cyclic transition state. wikipedia.orgname-reaction.combyjus.com |

Mechanistic Studies in Ring-Opening Polymerization (ROP)

This compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones (e.g., ε-caprolactone), to produce biodegradable aliphatic polyesters. wikipedia.orgcmu.ac.thijcrt.org These polymerizations often exhibit characteristics of a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. cmu.ac.thijcrt.org

The polymerization initiated by this compound is widely accepted to proceed via a coordination-insertion mechanism. cmu.ac.thijcrt.org This multi-step process involves:

Initiation: The first step is the reaction of the initiator, Al(O-i-Pr)₃, with a monomer molecule. One of the isopropoxide groups attacks the carbonyl carbon of the cyclic ester, leading to the ring opening and the formation of a propagating species with an ester end-group derived from the initiator. ijcrt.org

Propagation: The propagation proceeds through a sequence of coordination and insertion steps. cmu.ac.th

Coordination: A monomer molecule coordinates to the Lewis acidic aluminum center of the active propagating species. cmu.ac.th This coordination activates the monomer.

Insertion: The monomer is then inserted into the aluminum-alkoxide bond of the growing polymer chain. cmu.ac.th This step involves the cleavage of the acyl-oxygen bond of the monomer and the metal-oxygen bond of the propagating species. cmu.ac.th The polymer chain grows with each insertion event.

This mechanism ensures that the growing chain remains attached to the aluminum center through an alkoxide bond during the entire propagation phase. Termination is typically achieved by adding a protic source like dilute acid, which protonates the alkoxide and releases the hydroxyl-terminated polymer chain. ijcrt.org

A critical aspect influencing the kinetics of ROP initiated by this compound is its tendency to exist as aggregates in solution. psu.ac.th X-ray crystallography and NMR spectroscopy have confirmed that it primarily exists as a tetramer (A₄) and a trimer (A₃). wikipedia.orgchemeurope.comacs.org These aggregates are in equilibrium and possess vastly different reactivities.

Research findings indicate:

Differential Reactivity: The trimeric form (A₃) is significantly more reactive as an initiator than the tetrameric form (A₄). acs.org Kinetic studies on lactide polymerization showed that the rate constant for initiation with the trimer was hundreds to thousands of times greater than with the tetramer, depending on the temperature. acs.org

Controlled Polymerization: For a well-controlled, "living" polymerization, fast and quantitative initiation is required. Using the more reactive trimer (A₃) leads to better control over the polymerization compared to the slower-initiating tetramer (A₄). acs.org The presence of these competing aggregated species can complicate the process and affect the final polymer properties. rsc.org Some models assume that the tetrameric cluster must first disaggregate to become catalytically active. wikipedia.org

| Catalyst Species | Structure Description | Relative Reactivity in ROP | Impact on Kinetics |

| Tetramer (A₄) | Central octahedral Al, three outer tetrahedral Al centers. wikipedia.orgchemeurope.com | Very low | Slow initiation; acts as a dormant species. acs.org |

| Trimer (A₃) | Cyclic structure | High | Fast and quantitative initiation, leading to better control. acs.org |

Chain Growth and Termination Phenomena in ROP Systems

The ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, initiated by this compound is widely understood to proceed via a "coordination-insertion" mechanism. cmu.ac.th This process is characterized by its living nature, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity. cmu.ac.thresearchgate.net A living polymerization is a chain polymerization that proceeds without the kinetic steps of termination or chain transfer. cmu.ac.th

The mechanism involves two primary steps. First, the carbonyl oxygen of the cyclic ester monomer coordinates to the aluminum center of the initiator. This coordination increases the electrophilicity of the monomer's carbonyl group and enhances the nucleophilicity of the initiator's alkoxide group. cmu.ac.th In the subsequent step, the monomer is inserted into the aluminum-oxygen bond of the initiator through the cleavage of the monomer's acyl-oxygen bond. cmu.ac.th The growing polymer chain remains attached to the aluminum center through an alkoxide bond during propagation.

The polymerization is considered living, particularly at moderate temperatures (e.g., 70°C in toluene), allowing the molecular weight to be controlled by the initial monomer-to-aluminum molar ratio. researchgate.net Each of the three isopropoxide groups on the aluminum atom can initiate a polymer chain. researchgate.net

Chain Termination: While the polymerization exhibits living characteristics, termination can occur under certain conditions.

Hydrolysis: The reaction is typically terminated intentionally by hydrolysis, which cleaves the bond between the polymer chain and the aluminum center, resulting in a polymer with a hydroxyl end-group.

Transesterification: At elevated temperatures or after long reaction times (especially after complete monomer consumption), both intermolecular and intramolecular transesterification reactions can occur. cmu.ac.th These side reactions can lead to a broadening of the molecular weight distribution and, in the case of copolymers, can alter the sequence distribution. For poly(l-lactide), these reactions can limit the achievable molecular weight to around 90,000 g/mol . researchgate.net

| Monomer | Key Finding | Mechanism | Termination Factors | Reference |

|---|---|---|---|---|

| Lactones/Lactides | Yields well-defined polymers through living polymerization. | Coordination-Insertion | Hydrolysis, Transesterification (at high temp.), Aggregation | cmu.ac.th |

| L-Lactide | Polymerization is first order in both monomer and initiator. Molecular weight is predictable up to ca. 90,000 g/mol. | Coordination-Insertion with selective acyl-oxygen bond rupture. | Inter- and intramolecular transesterification at temperatures >100°C. | researchgate.net |

| Cyclic Esters | The growing chain remains attached to the metal via an alkoxide bond. | Coordination-Insertion | Intentional termination by hydrolysis forms a hydroxyl end-group. |

Mechanisms in Copolymerization Reactions

This compound serves as an effective, inexpensive, and easy-to-handle catalyst for the copolymerization of epoxides, such as cyclohexene (B86901) oxide (CHO), with carbon dioxide (CO₂). rsc.orgpsu.edu This reaction produces poly(ether-carbonates) and demonstrates the catalyst's ability to facilitate CO₂ insertion. rsc.orgpsu.edu The mechanism involves the Lewis acidic aluminum center activating the epoxide monomer. sciopen.com

The process begins with the reaction between this compound and CO₂, which forms complex oligomeric aluminum alkoxo-alkylcarbonato species. rsc.org In the presence of an epoxide like CHO, the catalyst activates the epoxide for nucleophilic attack. The copolymerization proceeds, inserting both epoxide and CO₂ units into the growing polymer chain. The result is a copolymer containing both ether linkages (from epoxide homopolymerization) and carbonate linkages (from epoxide-CO₂ copolymerization). rsc.org

The efficiency of CO₂ insertion is sensitive to reaction conditions. Studies with cyclohexene oxide and CO₂ have shown that satisfactory CO₂ insertion occurs at temperatures between 50 and 80°C and CO₂ pressures around 100 bar. rsc.org Under these conditions, a high yield of copolymer can be obtained with a carbonate-to-ether linkage ratio of approximately 1 to 3. rsc.org The reactivity of the catalyst is attributed to the rearrangement of the stable tetrameric form of this compound into more reactive, less aggregated species during the reaction. rsc.org Unlike some other catalytic systems, this process can produce high yields of poly(ether-carbonates) with no detectable formation of the monomeric cyclic carbonate byproduct. psu.edu

| Parameter | Value/Observation | Reference |

|---|---|---|

| Product | Poly(ether-carbonate) | rsc.orgpsu.edu |

| Catalyst Activity | High, up to 1000 g of copolymer per g of Aluminum. | rsc.org |

| Optimal Temperature | 50 - 80 °C | rsc.org |

| Optimal Pressure | ~100 bar CO₂ | rsc.org |

| Selectivity (Carbonate:Ether Linkages) | ~1:3 | rsc.org |

| Byproducts | No traces of monomeric cyclohexene carbonate observed. | psu.edu |

The ring-opening of epoxides catalyzed by aluminum-based reagents is a well-established synthetic transformation. The regioselectivity and stereoselectivity are key aspects of this process, generally following the principles of a base-catalyzed, Sₙ2-type mechanism. jove.commasterorganicchemistry.com

Regioselectivity: In the ring-opening of unsymmetrical epoxides, the nucleophile (in this case, an alkoxide group from the catalyst or the growing polymer chain) typically attacks the less sterically hindered carbon atom of the epoxide ring. jove.commasterorganicchemistry.com For instance, in the polymerization of propylene (B89431) oxide, this would involve an attack at the methylene (B1212753) carbon to yield a secondary metal alkoxide. acs.org When aluminum isopropoxide is used in combination with trimethylsilyl (B98337) azide (B81097), the system regioselectively opens functionalized epoxides, with the azide attacking the less substituted carbon. dypvp.edu.inresearchgate.net

Stereoselectivity: The ring-opening reaction proceeds with an inversion of configuration at the carbon center that is attacked by the nucleophile. jove.commasterorganicchemistry.com This is a hallmark of the Sₙ2 mechanism, where the nucleophile approaches from the side opposite to the leaving group (the epoxide oxygen). jove.com Studies on the polymerization of cis- and trans-2,3-epoxybutane (B1179989) using aluminum-based catalysts have confirmed that an inversion of stereochemistry occurs at the site of ring-opening. acs.org

While this compound itself can initiate the polymerization of epoxides like propylene oxide, its activity is reported to be extremely low. acs.org For example, after 48 hours at 80°C, only 13% conversion of propylene oxide was achieved, yielding mostly atactic (non-stereoregular) polymer. acs.org However, the fundamental principles of regioselective and stereoselective ring-opening are dictated by the coordination of the epoxide to the Lewis acidic aluminum center, followed by a nucleophilic attack that favors the least hindered site with inversion of stereochemistry. acs.orgnih.gov The precise control over stereoselectivity often requires more complex, specifically designed chiral aluminum catalyst systems. acs.org

Carbon Dioxide Insertion Mechanisms in Epoxide Copolymerization

Studies on Other Organic Transformations Facilitated by this compound

This compound is an effective reagent for the regeneration of carbonyl compounds from their corresponding oximes. dypvp.edu.inresearchgate.net This transformation serves as a method for deprotection. The reaction involves treating the oxime with this compound, which facilitates the cleavage of the carbon-nitrogen double bond, followed by an acid hydrolysis workup step. dypvp.edu.inresearchgate.net

| Substrate | Product | Key Feature | Reference |

|---|---|---|---|

| Ketoxime | Ketone | Generally high yields. | dypvp.edu.inresearchgate.net |

| Aldoxime | Aldehyde | Yields are typically lower compared to ketones. | dypvp.edu.inresearchgate.net |

Aluminum alkoxides, including this compound, can be utilized in the synthesis of ethers. The general method involves the reaction of an aluminum alkoxide, Al(OR)₃, with an alkyl halide (R'-X). dypvp.edu.in In this reaction, the alkoxide group (OR) from the aluminum compound acts as a nucleophile, displacing the halide from the alkyl halide to form an ether (R-O-R'). This process is analogous to the Williamson ether synthesis, where a metal alkoxide reacts with a primary alkyl halide. The use of this compound would specifically lead to the formation of isopropyl ethers when reacted with suitable alkyl halides.

Advanced Applications in Materials Science and Engineering

Precursor for Thin Film Deposition Technologies

The utility of aluminum tri-iso-propoxide is most prominent in thin film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), where it serves as a reliable source for aluminum. aip.orgaip.orgsciepub.com

In the realm of ALD, this compound, also referred to as TIPA or ATIP, is investigated as a substitute for the commonly used but hazardous trimethylaluminum (B3029685) (TMA). acs.orgaip.org It is employed with various oxidizing agents, including water, ozone, and plasma, to grow high-quality aluminum oxide films. aip.orgresearchgate.net

The thermal ALD process using this compound and water exhibits a distinct relationship between temperature and the growth per cycle (GPC). In vacuum-based systems, a broad ALD window is observed from 140°C to 300°C. aip.org Within this range, the GPC shows a tendency to decrease as the temperature increases; for instance, a GPC of 1.8 Å/cycle is recorded at 140°C, which reduces to 1.2 Å/cycle at 300°C. aip.org A maximal GPC of 1.8 Å/cycle has been identified in the temperature range of 150°C to 175°C. researchgate.netacs.org

For atmospheric pressure ALD (AP-ALD), the process shows two different temperature windows. A lower growth rate of 0.2 Å/cycle occurs between 150°C and 200°C, while a significantly higher rate of 1.1 Å/cycle is achieved at temperatures above 200°C, with saturation reached at 250°C. aip.org

Table 1: Growth Rate of Al₂O₃ in Thermal ALD using this compound

| Deposition Method | Temperature Range (°C) | Co-reactant | Growth Per Cycle (Å/cycle) | Reference |

| Vacuum ALD | 140 - 300 | Water | 1.1 - 2.0 | aip.orgjyu.fi |

| Vacuum ALD | 140 | Water | 1.8 | aip.org |

| Vacuum ALD | 150 - 175 | Water | 1.8 (Maximal) | researchgate.netacs.org |

| Vacuum ALD | 300 | Water | 1.2 | aip.org |

| Atmospheric Pressure ALD | 150 - 200 | Water | 0.2 | aip.org |

| Atmospheric Pressure ALD | >200 (tested at 250) | Water | 1.1 | aip.org |

Plasma-Enhanced ALD (PEALD) extends the utility of this compound to lower deposition temperatures, which is crucial for coating thermally sensitive substrates. frontiersin.org In vacuum-based PEALD, using co-reactants such as oxygen plasma or water plasma, a growth rate of 1.1–2 Å/cycle can be achieved across a temperature range of 140°C to 300°C. aip.orgaip.orgjyu.fiugent.be The growth rates obtained through plasma processes are comparable to those from the conventional thermal ALD process using TMA and water, demonstrating its efficacy. aip.org The use of plasma introduces highly reactive species that facilitate the deposition process at temperatures where thermal decomposition alone would be inefficient.

The deposition of aluminum oxide via ALD using this compound is governed by self-limiting surface reactions. The process involves sequential pulses of the aluminum precursor and a co-reactant, typically water. frontiersin.org Combined experimental and theoretical studies, including in-situ mass spectrometry and Density Functional Theory (DFT) calculations, have elucidated the reaction mechanism. researchgate.netacs.org

The mechanism proceeds as follows:

Precursor Pulse: The this compound is introduced into the reactor and adsorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. During this phase, only the adsorption and potentially some dissociation of the precursor occur on the surface. researchgate.netacs.org

Purge: Excess, unreacted precursor is removed from the chamber by an inert gas purge.

Co-reactant Pulse: Water vapor is introduced. The primary film-forming reaction, a ligand exchange, takes place between the adsorbed aluminum precursor and the water molecules. aip.orgresearchgate.net The isopropoxide ligands on the aluminum are replaced by hydroxyl groups from the water, forming the Al-O-Al bonds of the alumina (B75360) film and releasing isopropanol (B130326) as a volatile byproduct. acs.org

Purge: The isopropanol byproduct and any excess water are purged from the chamber, leaving a newly formed layer of aluminum oxide with a hydroxylated surface, ready for the next cycle.

This cyclic, self-limiting nature ensures precise, layer-by-layer control over the film thickness. frontiersin.org

A key advantage of ALD is its ability to deposit highly uniform and conformal coatings over complex, three-dimensional topographies and high-aspect-ratio structures. frontiersin.orgbeilstein-journals.orgmdpi.com this compound has been successfully used in this capacity, particularly for coating nanoparticles. aip.org Studies using atmospheric pressure ALD have demonstrated the coating of titanium dioxide (TiO₂) and silicon dioxide (SiO₂) nanoparticles. aip.orgresearchgate.netjyu.fi Transmission electron microscopy analysis confirmed that the growth behavior can differ depending on the nanoparticle substrate material. aip.orgjyu.fi The ability to conformally coat such intricate structures is essential for applications in catalysis, energy storage, and nanoelectronics. beilstein-journals.org Furthermore, aluminum isopropoxide has been noted as a precursor for coating carbon nanotubes, highlighting its versatility in fabricating advanced hybrid materials. nih.gov

This compound is also a valuable precursor for Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD). It is favored for being a non-pyrophoric, easy-to-handle, and low-cost solid precursor. sciepub.comsciepub.com In these processes, the precursor is vaporized and undergoes thermally induced pyrolytic oxidation on a heated substrate to form the alumina film. researchgate.net

MOCVD using this compound has been performed across a wide range of substrate temperatures, from 370°C to over 1000°C. researchgate.netresearchgate.net The resulting film properties are highly dependent on the deposition conditions. For example, amorphous alumina films are typically formed at lower temperatures, such as 370°C, while crystalline corundum (α-Al₂O₃) is achieved at substrate temperatures exceeding 1000°C. researchgate.netuni-bielefeld.de The precursor can be delivered using various methods, including direct liquid injection (DLI-MOCVD), where it is dissolved in a suitable solvent and flash-evaporated before reaching the reaction chamber. sciepub.comsciepub.comresearchgate.net Research has shown that using an excess of oxygen as a reactive gas facilitates the formation of dense alumina films. researchgate.netuni-bielefeld.de

Chemical Vapor Deposition (CVD) and Metal-Organic CVD (MOCVD)

Control of Film Crystallinity and Phase Transformation (e.g., γ-Al2O3, Corundum)

Role in Sol-Gel Processing of Advanced Ceramic Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. This compound is a widely used precursor in this method for creating various forms of alumina ceramics.

Synthesis of Alumina Nanoparticles and Powders

This compound is a common starting material for the sol-gel synthesis of alumina (Al₂O₃) nanoparticles and powders. The process typically involves the controlled hydrolysis and condensation of the alkoxide precursor in a solvent.

In a typical synthesis, this compound is dissolved in a solvent such as tert-butanol, and the hydrolysis rate is controlled by an agent like acetic acid. scispace.com The resulting gel is then dried and calcined at high temperatures (e.g., 600 °C) to produce the final alumina nanopowder. scispace.com The powder XRD patterns of alumina formed through this method often show the formation of the cubic γ-alumina phase with average crystallite sizes ranging from 7 to 30 nm. scispace.com The sol-gel method is considered a simple and cost-effective way to prepare nanostructures in a homogeneous form. scispace.com

Comparison of Alumina Powders from Different Precursors via Sol-Gel Method:

| Precursor | Resulting Phase (at 1000-1200°C) | Average Particle Size |

| This compound | γ-Al₂O₃, α-Al₂O₃ | 19–30 nm |

| Aluminum Chloride | α-Al₂O₃ | - |

Data compiled from multiple research findings.

Fabrication of Continuous Alumina Gel Fibers

While the sol-gel method using this compound is well-established for producing alumina powders and short fibers, its application for fabricating continuous alumina gel fibers is not widely reported in the scientific literature. google.com Research on the production of long or continuous alumina fibers frequently utilizes other precursors, such as aluminum nitrate, often in combination with a spinning aid like polyvinylpyrrolidone (B124986) (PVP). google.com

Studies explicitly focused on continuous fibers often contrast their methods with those used for short fibers, for which this compound is a known precursor. For example, alumina short fibers have been prepared via a sol-gel process using aluminum-tri-isopropoxide. Other techniques like extrusion have also been employed, where a paste made from an this compound-derived sol is extruded to form fibers that are subsequently sintered to yield α-Al₂O₃.

However, a Chinese patent describes a method for preparing continuous alumina ceramic fibers using a mix of inorganic aluminum salts, aluminum powder, and aluminum isopropoxide as the aluminum source. This suggests that while not a sole precursor, this compound can be a component in complex systems designed for continuous fiber production.

Preparation of Multimetallic Oxides and Composite Materials

The sol-gel process, heavily reliant on precursors like this compound, is a powerful method for synthesizing multimetallic oxides and composite materials. By co-hydrolyzing this compound with other metal alkoxides or salts, it is possible to achieve a highly uniform distribution of different metal ions within the resulting oxide matrix. This molecular-level mixing is critical for forming phase-pure multimetallic oxides at lower temperatures than traditional solid-state reactions would require.

Research has demonstrated the synthesis of ordered mesoporous Zirconium-Aluminum (Zr-Al) composite oxides using this compound and zirconium oxychloride as precursors. mdpi.com This method yields materials with excellent structural and textural properties, including high thermal and hydrothermal stability. mdpi.com The resulting composite oxides maintain an ordered mesostructure even after thermal treatment at 1000°C. mdpi.com Similarly, hybrid mesostructures of copper and aluminum oxides have been prepared through the co-condensation of this compound and copper nitrate, resulting in materials with high specific surface areas between 130-460 m²/g. acs.org

Table 1: Examples of Multimetallic Oxides from this compound

| Target Material | Aluminum Precursor | Other Metal Precursor(s) | Synthesis Method | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Mesoporous Zr-Al Oxide | Aluminum isopropoxide | Zirconium oxychloride | Solvent Evaporation Induced Self-Assembly (EISA) | Resultant material exhibits high thermal stability and an ordered 2D hexagonal mesoporous structure. mdpi.com | mdpi.com |

| MeAl₂O₄ Spinels (Me=Ni, Co, Cu) | Aluminum isopropoxide | Nickel(II) nitrate, Cobalt(II) nitrate, Copper(II) nitrate | One-Pot Synthesis | Facilitates the formation of spinel structures at lower temperatures due to enhanced interfacial defects. acs.org | acs.org |

Synthesis of Mullite (B73837) and Other Mixed-Oxide Ceramics

Mullite (3Al₂O₃·2SiO₂), a ceramic material prized for its high-temperature strength, low thermal expansion, and creep resistance, can be synthesized with high purity using this compound. princeton.edu The sol-gel route, employing this compound and a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS), is particularly effective. scielo.br This approach ensures atomic-level mixing of aluminum and silicon components, which circumvents the segregation issues common with other methods. scielo.brprinceton.edu

This high degree of homogeneity allows for the direct crystallization of mullite at significantly lower temperatures, typically around 980-1000°C, without the formation of intermediate crystalline phases like γ-Al₂O₃ or cristobalite. scielo.brprinceton.edunitrkl.ac.in The resulting mullite powder is characterized by its high purity and fine particle size. scielo.br The process involves the hydrolysis and condensation of the mixed alkoxides to form a gel, which is then dried and calcined to yield the final ceramic product. scielo.br This method has also been adapted to produce mullite fibers, where an aluminosiloxane precursor is spun into fibers and then pyrolyzed. princeton.edu

Table 2: Mullite Synthesis via this compound

| Silicon Precursor | Synthesis Route | Calcination/Crystallization Temperature | Outcome | Reference(s) |

|---|---|---|---|---|

| Tetraethyl orthosilicate (TEOS) | Sol-gel | 980-1000°C | High-purity, monophasic mullite powder with homogeneous Al-Si mixing. scielo.br | scielo.br |

| Di-(sec-butoxy)aluminoxytriethoxysilane | Pyrolysis of aluminosiloxane precursor | 930-1000°C | Crack-free mullite fibers. princeton.edu | princeton.edu |

| Tetraethyl orthosilicate (TEOS) | Sol-gel | ~1000°C | Tractable aluminosiloxane precursors convert to phase-pure mullite. princeton.edu | princeton.edu |

Hydrothermal Post-Treatment for Phase and Morphology Control

Following initial synthesis, hydrothermal treatment—a process involving heating aqueous dispersions in a sealed vessel (autoclave)—can be applied to materials derived from this compound to precisely control their crystal phase and morphology. Amorphous aluminum hydroxide (B78521) gels, prepared by the hydrolysis of this compound, serve as excellent starting materials for this technique. scielo.br

By carefully controlling hydrothermal parameters such as temperature, time, precursor concentration, and the use of additives, specific polymorphs of aluminum oxide-hydroxide, like well-crystallized boehmite (γ-AlOOH), can be selectively produced. scielo.brresearchgate.net Furthermore, the morphology of the final particles can be tailored. For instance, studies have shown that by adjusting the concentration of the aluminum precursor, the product morphology can be shifted from two-dimensional plate-like particles to one-dimensional wire-like structures. researchgate.net Hydrothermal treatment of an amorphous aluminum hydroxide gel derived from aluminum isopropoxide can yield well-crystallized boehmite with plate-like hexagonal microcrystals. scielo.br This level of control is essential for applications where particle shape and crystal structure are critical, such as in catalysis and advanced ceramics.

Initiator and Catalyst in Polymer Science

This compound is a versatile and widely studied initiator for the ring-opening polymerization (ROP) of cyclic esters and a catalyst for other polymerization reactions. Its activity stems from the aluminum-alkoxide bond, which can initiate polymerization through a coordination-insertion mechanism. scribd.com

Synthesis of Aliphatic Polyesters (e.g., Poly(ε-caprolactone), Poly(δ-valerolactone))

This compound is an effective initiator for the bulk ring-opening polymerization (ROP) of lactones such as ε-caprolactone (CL) and δ-valerolactone (VL), which are precursors to the biodegradable aliphatic polyesters PCL and PVL, respectively. psu.ac.thresearchgate.net The polymerization proceeds via the "coordination-insertion" mechanism, where the lactone monomer coordinates to the aluminum center and is subsequently inserted into the aluminum-isopropoxide bond, propagating the polymer chain. scribd.com

Comparative studies have shown that the effectiveness of this compound can be influenced by its solubility in the monomer and the reaction temperature. psu.ac.thresearchgate.net While it is a competent initiator, other aluminum alkoxides with different steric bulk, such as aluminum tri-sec-butoxide, may offer higher yields and molecular weights due to better solubility in the monomer. psu.ac.thresearchgate.net Nevertheless, under optimal conditions (e.g., 120°C for 72 hours), this compound can successfully produce these polyesters. psu.ac.th

Table 3: Ring-Opening Polymerization of Lactones with Aluminum Trialkoxide Initiators

| Monomer | Initiator | Conditions | Polymer Yield | Molecular Weight (Mn, g/mol) | Reference(s) |

|---|---|---|---|---|---|

| ε-Caprolactone (CL) | This compound | 120°C, 72 h, 0.2 mol% | 85% | 1.92 x 10⁴ | psu.ac.th |

| δ-Valerolactone (VL) | This compound | 100°C, 72 h, 0.2 mol% | 88% | 1.70 x 10⁴ | psu.ac.th |

| ε-Caprolactone (CL) | Aluminum tri-sec-butoxide | 120°C, 72 h, 0.2 mol% | 92% | 2.83 x 10⁴ | psu.ac.th |

Controlled Synthesis of Block Copolymers

The "living" nature of the ring-opening polymerization initiated by this compound allows for the synthesis of well-defined block copolymers. This is achieved through the sequential addition of different monomers. After the first monomer is polymerized to completion, the second monomer is introduced to the "living" polymer chains, which continue to propagate, thereby forming a block copolymer.

This strategy has been successfully used to synthesize block copolymers such as poly(ε-caprolactone)-b-poly(1,4-dioxan-2-one) (PCL-b-PDX). researchgate.net In this process, ε-caprolactone is first polymerized using this compound as the initiator, and then 1,4-dioxan-2-one (B42840) is added to the living PCL macroinitiator solution. researchgate.net The resulting semi-crystalline block copolymers exhibit distinct thermal properties corresponding to each block, confirming the successful formation of the block structure. researchgate.net However, successful synthesis requires careful control of reaction conditions, as the relative reactivity of different monomers can sometimes lead to challenges like homopolymerization if not properly managed. utwente.nl

Preparation of Polyether-Carbonates via Copolymerization with CO₂

This compound has emerged as an inexpensive and effective catalyst for the chemical fixation of carbon dioxide (CO₂) through its copolymerization with epoxides, such as cyclohexene (B86901) oxide (CHO). psu.edursc.org This reaction produces polyether-carbonates, which are valuable polymers with potential applications as biodegradable materials and engineering thermoplastics. psu.edu

The process typically operates at moderate temperatures (50-80°C) and high CO₂ pressures (~100 bar). psu.edursc.org this compound demonstrates high catalytic activity, yielding large amounts of copolymer (up to 1000 g per gram of aluminum) with molecular weights reaching up to 11,000 g/mol . psu.edursc.org The catalyst functions by activating the epoxide for ring-opening and facilitating the insertion of CO₂ into the polymer chain. The resulting polymer is a copolymer containing both ether linkages (from epoxide self-polymerization) and carbonate linkages (from epoxide-CO₂ copolymerization). psu.edursc.org Research indicates that the high reactivity of the catalyst is due to a rearrangement of the stable tetrameric form of this compound into more reactive oligomeric and monomeric species during the reaction. psu.edursc.org

Table 4: Copolymerization of Cyclohexene Oxide (CHO) and CO₂ using this compound

| Temperature (°C) | Pressure (bar CO₂) | Time (h) | Yield (g copolymer / g Al) | Molecular Weight (Mn, g/mol) | Carbonate/Ether Linkage Ratio | Reference(s) |

|---|---|---|---|---|---|---|

| 80 | 100 | 4 | 1000 | 11,000 | ~1:3 | psu.edursc.org |

| 50 | 100 | - | High | - | - | psu.edursc.org |

Surface Engineering and Protective Coatings Utilizing this compound

This compound serves as a critical precursor in surface engineering, enabling the creation of advanced protective coatings. Its application spans various high-tech fields, primarily due to its ability to form uniform, thin films of aluminum oxide (alumina). These coatings are instrumental in enhancing the performance and longevity of materials in demanding environments.

Application in Enhancing Performance of Electrodes in Batteries

One of the key benefits of an alumina coating is the stabilization of the solid electrolyte interphase (SEI) layer. alphahpa.com.au This coating can act as a passivation layer, reducing the initial capacity loss during the first charging cycle and thereby improving the coulombic efficiency. alphahpa.com.au By preventing direct contact between the electrode material and the electrolyte, the alumina layer suppresses undesirable side reactions, leading to improved cycling stability and safety. alphahpa.com.au

Furthermore, alumina coatings derived from this compound can enhance the structural integrity of the anode. This is particularly beneficial for accommodating the volume changes that occur during the charge-discharge cycles, which can otherwise lead to electrode degradation. alphahpa.com.au Research has also indicated that these coatings can improve the fast-charging capability of lithium-ion batteries by maintaining the anode's stability under high-rate conditions. alphahpa.com.au

The application of alumina coatings extends to the battery separator as well. A thin layer of alumina deposited via atomic layer deposition (ALD) using precursors like this compound can significantly suppress thermal shrinkage of the separator membrane at elevated temperatures, a crucial factor for battery safety. acs.org This enhancement in thermal stability is achieved without compromising the ionic conductivity of the separator. acs.org

While trimethylaluminum (TMA) has been a common precursor for ALD of alumina, this compound is being explored as a safer and more cost-effective alternative. aip.org Studies have shown that alumina films deposited using this compound can exhibit comparable properties to those produced with TMA. aip.orgresearchgate.net

Development of Protective Alumina Coatings on Metal Substrates

This compound is extensively used to deposit protective alumina (Al₂O₃) coatings on various metal substrates through techniques like chemical vapor deposition (CVD) and sol-gel processes. researchgate.nethbni.ac.inresearchgate.netresearchgate.net These coatings offer excellent protection against corrosion, oxidation, and wear, thereby extending the service life of the metallic components. harvard.educore.ac.uk

In the CVD process, this compound vapor is thermally decomposed to form a uniform alumina film on the substrate. researchgate.netresearchgate.net The properties of the resulting coating, such as its composition and crystallinity, are highly dependent on the deposition temperature. For instance, at lower temperatures (around 623 K), the films may contain hydroxylated alumina species, while at higher temperatures (above 688 K), pure alumina is formed. researchgate.netcore.ac.uk These coatings can be amorphous or nanocrystalline depending on the processing conditions. researchgate.net Even at relatively low temperatures, these methods can produce high-purity, transparent, and adherent films that act as effective barriers against the diffusion of water and ions. harvard.edu

The sol-gel method offers another versatile route for creating alumina coatings. researchgate.net In this process, this compound is hydrolyzed and condensed to form a sol, which is then applied to the metal substrate. Subsequent heat treatment converts the gel into a dense and hard alumina coating. The sol-gel technique allows for good control over the coating's microstructure and thickness.

Research has demonstrated the effectiveness of these alumina coatings on various metals, including steel and aluminum. harvard.edu The coatings provide a significant barrier against corrosive environments and can prevent high-temperature oxidation. core.ac.ukscielo.org.mx The excellent chemical inertness and hardness of the alumina layer contribute to its protective capabilities. harvard.edu

Data on Alumina Film Deposition using this compound

| Deposition Technique | Precursor | Substrate | Deposition Temperature (°C) | Film Thickness | Key Findings | Reference |

| Atomic Layer Deposition (ALD) | This compound (TIPA) | Si, TiO₂, SiO₂ nanoparticles | 140-300 | 1.1-2 Å/cycle | Achieved growth rates comparable to TMA-based processes. Films showed increasing density with temperature. | aip.org |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | This compound (ATI) | Stainless steel | 350-700 | Variable | Films grown at 350°C were AlOOH, while those above 415°C were amorphous Al₂O₃. | core.ac.uk |

| Low-Pressure Chemical Vapor Deposition (LPCVD) | This compound (ATI) | Stainless steel | 350-700 | Not specified | Formation of AlO(OH) at 623 K and Al₂O₃ above 688 K. | researchgate.netcore.ac.uk |

| Direct Liquid Injection MOCVD (DLI-MOCVD) | Aluminum tri-sec-butoxide | AISI 1018 steel | 370 | ~100 µm | Deposited an amorphous Al₂O₃ layer at a relatively low temperature. | scielo.org.mx |

Advanced Characterization Techniques in Aluminum Tri Iso Propoxide Research

Spectroscopic Techniques for Chemical Structure and Composition

Spectroscopic methods are indispensable for elucidating the molecular structure of aluminum tri-iso-propoxide and for monitoring its chemical transformations.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and materials derived from it. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its various chemical bonds.

Key vibrations include those associated with the Al-O bonds and the isopropoxide ligands. Studies have identified stretching vibrations for ν(Al–O) in the range of 765-945 cm⁻¹. znaturforsch.com A notable peak around 1023 cm⁻¹ is often assigned to the C–O stretching vibration of bridging isopropoxy groups within the oligomeric structure. znaturforsch.com When this compound is used as a precursor, for instance in grafting it onto supports like silica (B1680970) (SiO₂) or titania (TiO₂), changes in the FTIR spectra confirm the formation of new bonds, such as Al-O-Si. rsc.org In the synthesis of alumina (B75360) (Al₂O₃) from this compound, a broad absorption peak around 3388.9 cm⁻¹ can indicate the presence of O-H stretching vibrations, resulting from hydrolysis. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Species

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 765, 831, 905, 943 | ν(Al–O) stretching | znaturforsch.com |

| 1023 | ν(C–O) of bridging isopropoxy group | znaturforsch.com |

| ~3389 | O-H stretching (from hydrolysis) | mdpi.com |

Multinuclear NMR spectroscopy provides detailed information about the chemical environment of hydrogen, carbon, and aluminum atoms within the this compound structure.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the isopropoxy ligands. In the tetrameric form [Al(OiPr)₃]₄, the methine proton (CH) of the isopropoxy group appears as a multiplet around 4.7 ppm, while the methyl protons (CH₃) show a doublet. znaturforsch.com

¹³C NMR: The ¹³C NMR spectrum distinguishes the carbon atoms of the isopropoxy groups. Typical chemical shifts are observed for the methine carbon (CH) and the methyl carbons (CH₃). znaturforsch.comnih.gov For a derivative complex, [Al(µ-OiPr)(3-Clacac)₂]₂, peaks have been reported at 55.2 ppm (CH₃ of OiPr) and 29.4 ppm (CH of OiPr). znaturforsch.com